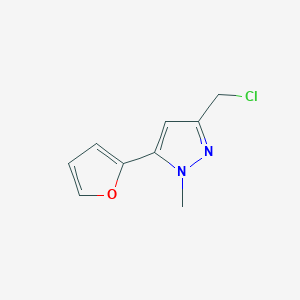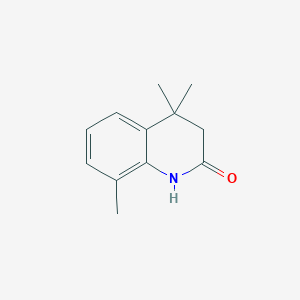
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound’s name suggests it is a derivative of quinolinone, a type of heterocyclic compound.
Synthesis Analysis
The synthesis would likely involve the formation of the quinolinone ring, followed by the addition of the methyl groups at the appropriate positions.Molecular Structure Analysis
The structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents and under different conditions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Scientific Research Applications
Synthesis and Chemical Properties
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is involved in various synthetic processes. For instance, it undergoes α-lithiation and electrophilic substitution to yield 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a mild electrophilic substitution method for the tetrahydroquinoline core (Bouclé et al., 2010). Also, enantiomerically pure benzothiazines, used as templates for synthesizing a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, highlight its potential biological and pharmacological significance (Harmata & Hong, 2007).
Biological Activity and Pharmacological Potential
The synthesis methods for 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones are significant due to their biological activity. Derivatives of 4-aryl-3,4-dihydroquinolin-2(1H)-one have been used in the synthesis of molecules such as anticancer drug tipifarnib (Mierina et al., 2016).
Antiradical Properties
The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been examined, with derivatives of syringaldehyde showing the highest antiradical activity. These compounds' activities in tests like the 2,2-diphenyl-1-picrylhydrazyl inhibition test are comparable to or higher than those of widely used antioxidants (Mieriņa et al., 2014).
Photophysical Studies
Studies on photophysical processes in derivatives of dihydroquinolines, such as the exchange between rotamers, provide insights into their structural behavior and potential applications in material sciences and molecular engineering (Akhmedov et al., 2004).
Safety And Hazards
The compound’s safety and potential hazards would be assessed through toxicity studies and by reviewing any available safety data.
Future Directions
Future research might involve studying the compound’s potential uses, such as in medicine or industry, and developing more efficient methods for its synthesis.
properties
IUPAC Name |
4,4,8-trimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIGIZPLMNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600810 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
120689-98-7 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

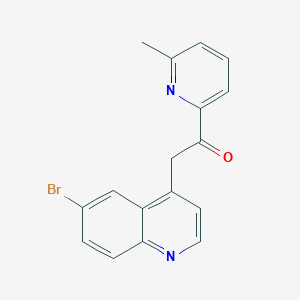
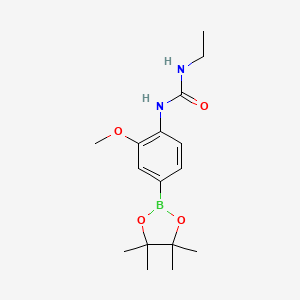


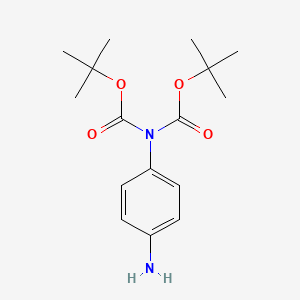

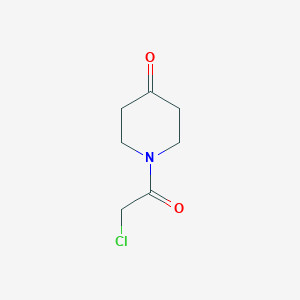
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)

![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
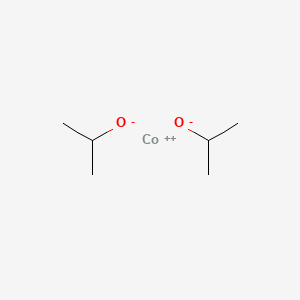
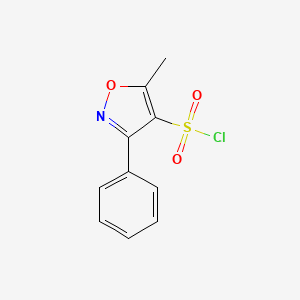
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
